REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]#[N:16].O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:15]#[N:16]
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Name
|
|
Quantity
|
11 g
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Type
|
reactant
|
Smiles
|
OC1=C(C=NC2=CC=C(C=C12)[N+](=O)[O-])C#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The residue was stirred at 0° C. with methylene chloride and H2O, and solid K2CO3
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
The volatile materials were removed under vacuum at 70° C
|
Type
|
ADDITION
|
Details
|
was carefully added until the pH was 8-9
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min at rt
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a crude solid
|
Type
|
CUSTOM
|
Details
|
Purification on a silica gel column
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=CC=C(C=C12)[N+](=O)[O-])C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |